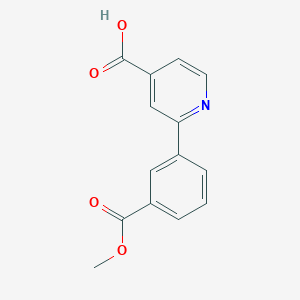

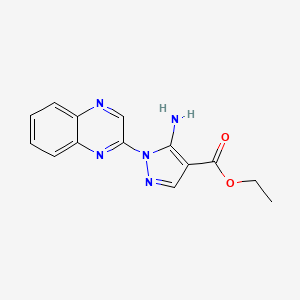

2-(3-Methoxycarbonylphenyl)-isonicotinic acid

Übersicht

Beschreibung

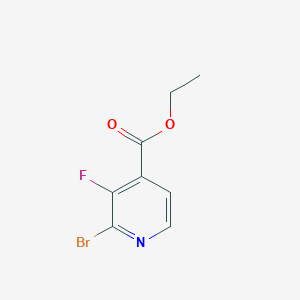

The compound is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid, and phenylboronic acid, which is a boronic acid with a phenyl substituent . The methoxycarbonyl group (COOCH3) is an ester functional group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids and their derivatives are often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route .Molecular Structure Analysis

The molecular structure would likely consist of a pyridine ring (from the isonicotinic acid), attached to a phenyl ring (from the phenylboronic acid) via a carboxyl group. The methoxycarbonyl group would be attached to the phenyl ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, boronic acids and their derivatives are known to participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction .Wissenschaftliche Forschungsanwendungen

Overview of Phosphonic Acids

Phosphonic acids, including compounds like 2-(3-Methoxycarbonylphenyl)-isonicotinic acid, are utilized across various research fields due to their bioactive properties and ability to target bones, among other applications. They are pivotal in drug development, medical imaging, and the creation of supramolecular materials. This versatility is attributed to the structural analogy of the phosphonic acid group with phosphate, offering significant potential in chemistry, biology, and physics. The synthesis methods for phosphonic acids, ranging from dealkylation of dialkyl phosphonates to direct methods using phosphorous acid, highlight the group's importance in numerous research projects (C. M. Sevrain et al., 2017).

Antituberculotic Activity of Isonicotinic Acid Derivatives

The study of isonicotinic acid derivatives, closely related to this compound, underscores the complex relationship between structure and antituberculotic activity. Despite over 200 derivatives being examined, most do not match the in vitro activity of isoniazid, the lead compound, due to partial hydrolysis. This research emphasizes the importance of understanding structural effects on bioactivity, with implications for developing novel antituberculosis treatments (T. Scior & S. J. Garcés-Eisele, 2006).

Antioxidant and Pharmacological Effects of Phenolic Acids

Phenolic acids like Chlorogenic Acid (CGA) exhibit a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. These compounds, found in various natural sources including green coffee and tea, have been investigated for their potential in modulating lipid and glucose metabolism. Such research provides a foundation for utilizing phenolic acids in addressing metabolic disorders, highlighting the importance of natural compounds in medical research (M. Naveed et al., 2018).

Syringic Acid's Pharmacological Importance

Syringic acid, a phenolic compound, demonstrates extensive therapeutic applications similar to the potential uses of this compound. It's beneficial for diabetes, cardiovascular diseases, and exhibits anti-oxidant and antimicrobial properties. Research into Syringic acid underscores the broader utility of phenolic compounds in preventing and treating a wide range of health conditions, supporting the exploration of similar compounds for pharmaceutical applications (Cheemanapalli Srinivasulu et al., 2018).

Wirkmechanismus

Mode of Action

It is known that the compound is involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 2-(3-Methoxycarbonylphenyl)-isonicotinic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The process involves the transmetalation of organoboron reagents with palladium (II) complexes .

Result of Action

It is known that the compound plays a role in the formation of carbon-carbon bonds through the suzuki–miyaura cross-coupling reaction . This reaction is crucial in various areas of organic chemistry.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . It also requires a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(18)11-4-2-3-9(7-11)12-8-10(13(16)17)5-6-15-12/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEUSAIZCFFSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679506 | |

| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258627-15-4 | |

| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)

![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)